Methyl 3-chloro-5-cyano-4-methoxybenzoate Methyl 3-chloro-5-cyano-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 65841-11-4
VCID: VC8286377
InChI: InChI=1S/C10H8ClNO3/c1-14-9-7(5-12)3-6(4-8(9)11)10(13)15-2/h3-4H,1-2H3
SMILES: COC1=C(C=C(C=C1Cl)C(=O)OC)C#N
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol

Methyl 3-chloro-5-cyano-4-methoxybenzoate

CAS No.: 65841-11-4

Cat. No.: VC8286377

Molecular Formula: C10H8ClNO3

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-5-cyano-4-methoxybenzoate - 65841-11-4

Specification

CAS No. 65841-11-4
Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
IUPAC Name methyl 3-chloro-5-cyano-4-methoxybenzoate
Standard InChI InChI=1S/C10H8ClNO3/c1-14-9-7(5-12)3-6(4-8(9)11)10(13)15-2/h3-4H,1-2H3
Standard InChI Key CCRJCQCBZLEJRF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1Cl)C(=O)OC)C#N
Canonical SMILES COC1=C(C=C(C=C1Cl)C(=O)OC)C#N

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

Methyl 3-chloro-5-cyano-4-methoxybenzoate belongs to the family of halogenated aromatic esters. Its IUPAC name, methyl 3-chloro-5-cyano-4-methoxybenzoate, reflects the substituents’ positions: chlorine (3-), cyano (5-), and methoxy (4-) groups on the benzoate backbone . The compound’s SMILES notation, COC(=O)C1=CC(=C(C(=C1Cl)OC)C#N, provides a precise representation of its connectivity .

Key molecular descriptors include:

  • Molecular formula: C₁₀H₈ClNO₃

  • Molecular weight: 225.63 g/mol

  • Topological polar surface area (TPSA): Estimated at 70.3 Ų (based on analogous structures)

  • Hydrogen bond donor/acceptor counts: 0 donors and 4 acceptors

Table 1: Comparative Analysis of Related Benzoate Derivatives

PropertyMethyl 3-Chloro-5-Cyano-4-Methoxybenzoate Methyl 3-Chloro-4-Methoxybenzoate Methyl 3-Chloro-5-Cyano-4-Hydroxybenzoate
CAS Number65841-11-437908-98-81285573-82-1
Molecular FormulaC₁₀H₈ClNO₃C₉H₉ClO₃C₉H₆ClNO₃
Molecular Weight (g/mol)225.63200.62211.60
Key Substituents-Cl, -CN, -OCH₃-Cl, -OCH₃-Cl, -CN, -OH
Boiling Point (°C)Not reported289Not reported

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-chloro-5-cyano-4-methoxybenzoate typically involves multi-step functionalization of a benzoic acid precursor. A plausible route includes:

  • Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution (SNAr) on a chlorinated precursor.

  • Cyanation: Installation of the cyano group using copper(I) cyanide (CuCN) under Ullmann conditions .

  • Esterification: Reaction of the resulting acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference Analog
MethoxylationNaOCH₃, DMF, 100°C, 12h65–70
CyanationCuCN, DMF, 150°C, 24h50–55
EsterificationCH₃OH, H₂SO₄, reflux, 6h85–90

Purification and Characterization

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Analytical characterization relies on:

  • ¹H/¹³C NMR: Distinct signals for methoxy (-OCH₃ at δ ~3.9 ppm), aromatic protons, and ester carbonyl (δ ~168 ppm) .

  • IR Spectroscopy: Peaks at ~1720 cm⁻¹ (C=O ester), ~2230 cm⁻¹ (C≡N), and ~1250 cm⁻¹ (C-O-C) .

Physicochemical Properties

Thermal Stability and Phase Behavior

Experimental data for the title compound remain sparse, but analogous derivatives exhibit:

  • Melting Point: 93–97°C (for methyl 3-chloro-4-methoxybenzoate)

  • Boiling Point: Estimated at 289°C (extrapolated from similar esters)

  • Solubility: Low polarity solvents (e.g., dichloromethane, ethyl acetate) are preferred due to the ester and cyano groups .

Reactivity and Stability

The compound’s stability is influenced by:

  • Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, forming 3-chloro-5-cyano-4-methoxybenzoic acid .

  • Photodegradation: The chloro and cyano groups may facilitate radical-mediated decomposition under UV light .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Methyl 3-chloro-5-cyano-4-methoxybenzoate serves as a precursor in the synthesis of:

  • Kinase Inhibitors: The cyano group participates in hydrogen-bonding interactions with enzyme active sites .

  • Antimicrobial Agents: Halogenated aromatics exhibit broad-spectrum bioactivity against Gram-positive bacteria .

Materials Science

The compound’s electronic profile makes it a candidate for:

  • Liquid Crystals: Methoxy and cyano groups enhance mesophase stability .

  • Coordination Polymers: Potential ligand for transition metals (e.g., Cu, Pd) in catalytic systems .

Future Research Directions

  • Synthetic Optimization: Developing catalytic methods for cyanation to improve yields .

  • Biological Screening: Expanding studies on anticancer and antiviral activity .

  • Computational Modeling: DFT studies to predict reactivity in polymer applications .

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